tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate
Description
Chemical Structure and Properties
tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate (CAS: 1354006-78-2) is a bicyclic carbamate derivative with a fused cyclopentane-pyrrolidine core. Its molecular formula is C₁₂H₂₂N₂O₂ (molecular weight: 226.32 g/mol). The compound features a tert-butyl carbamate group attached to the nitrogen of the octahydrocyclopenta[b]pyrrolidine system, with stereochemistry defined as (3aS,6R,6aR) . It is commonly used as a building block in pharmaceutical synthesis due to its rigid bicyclic framework and protective carbamate group, which enhances stability during reactions .
Synthesis
The compound is synthesized via acid-catalyzed oxidative cyclization (Procedure B) from peptide precursors, yielding a white solid with a moderate 52% purity after purification . Key spectroscopic data includes:
Properties
IUPAC Name |
tert-butyl N-[(3aS,6R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-8-6-7-13-10(8)9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDZHUPGNTZCPE-IVZWLZJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C1NCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2[C@H]1NCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate typically involves the reaction of a suitable precursor with tert-butyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Neuropharmacology
Tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate has been investigated for its neuroprotective effects. Studies suggest that it may help mitigate neuronal damage caused by oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : A study assessed the impact of this compound on neuronal cell lines exposed to amyloid-beta peptides. Results indicated a significant reduction in cell death and inflammatory markers, suggesting its potential role in neuroprotection.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound. Its structural features allow it to interact effectively with bacterial membranes, leading to inhibition of growth.
Case Study : In vitro studies demonstrated that derivatives of this compound exhibited notable antibacterial activity against common pathogens, indicating its potential use in developing new antimicrobial agents.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic pathways. This property is particularly relevant in drug development for conditions like cancer and metabolic disorders.
Data Table: Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | Reference Study |
|---|---|---|
| Acetylcholinesterase | Competitive | Journal of Medicinal Chemistry (2023) |
| β-secretase | Non-competitive | Neuropharmacology Journal (2024) |
Mechanism of Action
The mechanism of action of tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Biological Activity
Tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate (CAS Number: 2059915-53-4) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C12H22N2O2
- Molecular Weight: 226.32 g/mol
- CAS Number: 2059915-53-4
- Structure: The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an octahydrocyclopenta[b]pyrrol structure.
This compound exhibits several biological activities primarily through its interaction with calcium channels. The compound has been identified as a calcium channel inhibitor, which suggests its potential use in managing conditions related to calcium dysregulation such as hypertension and cardiac arrhythmias .
Pharmacological Effects
-
Calcium Channel Inhibition:
- The compound's ability to inhibit calcium channels may contribute to vasodilation and reduced cardiac workload.
- Calcium channel blockers are widely used in the treatment of cardiovascular diseases.
-
Neuroprotective Properties:
- Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter release and reducing excitotoxicity.
- This activity can be beneficial in conditions like Alzheimer’s disease or other neurodegenerative disorders.
-
Anti-inflammatory Effects:
- Some derivatives of octahydrocyclopenta[b]pyrrol have shown anti-inflammatory properties, which could be relevant for treating inflammatory diseases.
Study 1: Calcium Channel Inhibition
A study published in 2009 evaluated various substituted octahydrocyclopenta derivatives for their efficacy as calcium channel blockers. This compound was found to significantly inhibit calcium influx in isolated cardiomyocytes, demonstrating a potential therapeutic application in cardiovascular health .
Study 2: Neuroprotective Effects
Research conducted in 2021 assessed the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated that the compound could reduce cell death and promote survival pathways, suggesting its potential role in neuroprotection .
Study 3: Inflammatory Response Modulation
A recent investigation into the anti-inflammatory properties of related compounds highlighted that certain derivatives could decrease pro-inflammatory cytokine production in macrophages. This opens avenues for further exploration of this compound in inflammatory disease models .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Calcium Channel Inhibition | Reduces calcium influx | Cardiovascular diseases |
| Neuroprotection | Modulates neurotransmitter release | Neurodegenerative diseases |
| Anti-inflammatory | Decreases cytokine production | Inflammatory diseases |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Calcium Channel Activity | Neuroprotective Activity |
|---|---|---|---|---|
| This compound | 2059915-53-4 | 226.32 g/mol | Yes | Yes |
| Related Compound A | XXXX | XX.X g/mol | Yes | No |
| Related Compound B | XXXX | XX.X g/mol | No | Yes |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate, and how do reaction conditions influence yield?
- Methodology : This compound is synthesized via acid-catalyzed oxidative cyclization (Procedure B) from peptide intermediates. For example, similar bicyclic carbamates (e.g., compound 11a ) are synthesized in 52–53% yield after purification by flash chromatography .
- Critical Parameters : Reaction temperature, solvent polarity, and acid catalyst choice (e.g., trifluoroacetic acid) significantly affect cyclization efficiency. Impurities from incomplete Boc deprotection require careful TLC monitoring (e.g., Rf = 0.3 in hexane/EtOAc 7:3) .
Q. How is the stereochemical configuration of the bicyclic core confirmed experimentally?
- Methodology : X-ray crystallography and NOE (Nuclear Overhauser Effect) NMR experiments are used to resolve the (3aS,6R,6aR) configuration. For structurally related compounds, NOE correlations between H-6 and H-3a protons confirm spatial proximity, while coupling constants (e.g., J = 9.8 Hz for axial protons) validate chair conformations .
Q. What purification techniques are optimal for isolating tert-butyl carbamate derivatives?
- Protocol : Flash chromatography with gradients of hexane/EtOAc (e.g., 70:30 to 50:50) effectively separates carbamate products from byproducts. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity, as confirmed by HRMS (e.g., Δm/z < 2 ppm) .
Advanced Research Questions
Q. How do structural modifications to the bicyclic scaffold affect inhibitory activity in enzyme assays (e.g., prolyl oligopeptidase)?
- Case Study : Analogues with substituted aryl groups (e.g., benzyl carbamate 12a ) show reduced inhibitory potency (IC50 > 10 µM) compared to the parent compound (IC50 = 0.8 µM), highlighting the importance of steric hindrance near the pyrrolidine nitrogen .
- Experimental Design : Competitive inhibition assays (Km and Vmax analysis) and molecular docking (e.g., AutoDock Vina) correlate substituent size with binding affinity to the enzyme’s hydrophobic pocket .
Q. What contradictions arise in spectral data interpretation for tert-butyl carbamates, and how are they resolved?
- Example : Discrepancies in HRMS ([M+Na]+ observed vs. calculated) for a related compound (Δ = +1.6 mDa) suggest residual solvent adducts. Re-analysis via high-resolution MALDI-TOF under dry N2 atmosphere resolves this .
- Troubleshooting : Cross-validation using 2D NMR (HSQC, HMBC) confirms assignments when ¹H/¹³C shifts overlap (e.g., δ 1.4 ppm for tert-butyl protons vs. δ 1.3 ppm for methylene groups) .
Q. How can computational modeling guide the design of bicyclic carbamates for targeted drug delivery?
- Strategy : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict the energy barrier for ring-opening reactions, which impacts metabolic stability. For instance, lower ΔG‡ (< 25 kcal/mol) correlates with rapid hydrolysis in physiological conditions .
- Validation : In vitro plasma stability assays (LC-MS quantification) confirm predictions, showing 80% degradation within 2 hours for high-ΔG‡ derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
